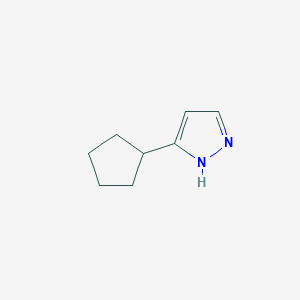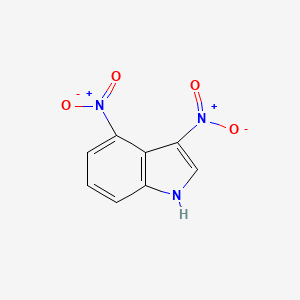
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
Descripción general
Descripción
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile, also known as MNTA, is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MNTA is a derivative of acrylonitrile and thiazole, and its structure is characterized by a nitrophenyl and a methoxy group attached to the acrylonitrile moiety.
Mecanismo De Acción
The mechanism of action of (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is not fully understood, but it has been proposed to act through multiple pathways. One proposed mechanism of action is through the inhibition of tubulin polymerization, which is necessary for cell division and growth. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the growth and proliferation of cancer cells. This compound has also been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and cell damage. Additionally, this compound has been reported to have anti-inflammatory activity, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is its broad spectrum of activity against cancer cells, viruses, and bacteria. Additionally, this compound has been found to have low toxicity in normal cells, suggesting that it may have a favorable safety profile. However, one limitation of this compound is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile. One area of interest is the development of novel formulations or delivery methods to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the mechanism of action of this compound and to identify potential molecular targets for its therapeutic effects. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans, which may ultimately lead to its development as a new therapeutic agent for cancer, viral, and bacterial infections.
Aplicaciones Científicas De Investigación
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. In particular, this compound has shown promising results in inhibiting the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, this compound has been found to possess antiviral activity against herpes simplex virus type 1 and 2, as well as antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c1-25-18-8-7-13(10-17(18)22(23)24)9-15(11-20)19-21-16(12-26-19)14-5-3-2-4-6-14/h2-10,12H,1H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRZMADPFGQZOZ-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(N,N-diethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B3268146.png)
![4-benzyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3268160.png)



![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3268186.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3268206.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B3268219.png)


![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B3268245.png)
